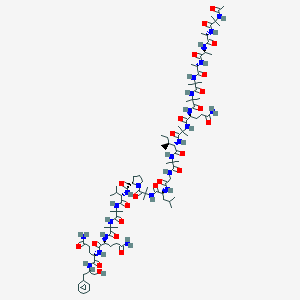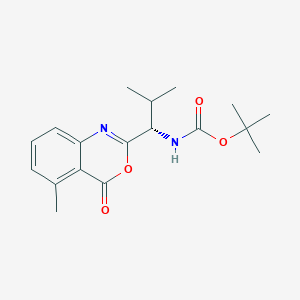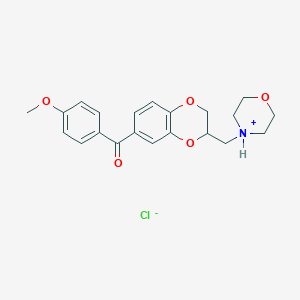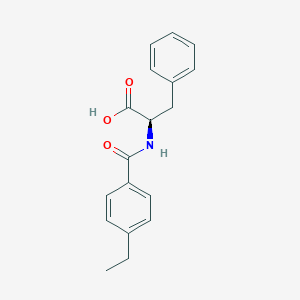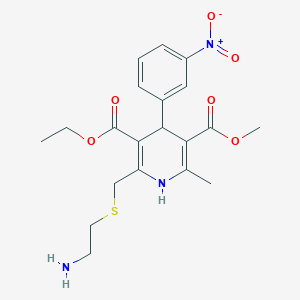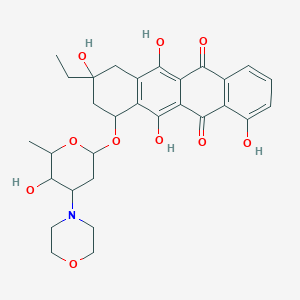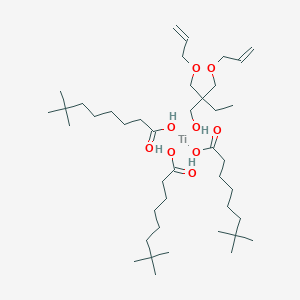
Titanium, (2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)tris(neodecanoato-kappaO)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanium is a chemical element with the symbol Ti and atomic number 22. It is a strong, lightweight, and corrosion-resistant metal that is widely used in various industries, including aerospace, medical, and sports. The compound 2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)tris(neodecanoato-kappaO)- is a titanium complex that has gained significant attention in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)tris(neodecanoato-kappaO)- is not fully understood. However, it is believed to interact with biological molecules, such as proteins and nucleic acids, through coordination with the titanium ion. This interaction can result in changes in the structure and function of these molecules, leading to various biological effects.
Efectos Bioquímicos Y Fisiológicos
Several studies have investigated the biochemical and physiological effects of 2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)tris(neodecanoato-kappaO)-. In vitro studies have shown that it can inhibit the growth of cancer cells and bacteria, suggesting its potential as an anticancer and antibacterial agent. In vivo studies have also demonstrated its biocompatibility and low toxicity, making it a promising biomaterial for medical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)tris(neodecanoato-kappaO)- in lab experiments include its unique properties, such as its high stability and reactivity, which make it an ideal catalyst for various chemical reactions. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis and characterization.
Direcciones Futuras
There are several future directions for the research on 2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)tris(neodecanoato-kappaO)-. These include:
1. Investigating its potential as a drug delivery system for targeted cancer therapy.
2. Exploring its use as a biomaterial for tissue engineering and regenerative medicine.
3. Studying its interaction with biological molecules and its mechanism of action.
4. Developing new synthetic methods for its production to reduce its cost and increase its accessibility.
5. Evaluating its potential as an antibacterial agent for the treatment of infections.
In conclusion, the titanium complex 2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)tris(neodecanoato-kappaO)- is a unique compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its properties and potential applications.
Métodos De Síntesis
The synthesis of 2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)tris(neodecanoato-kappaO)- involves the reaction of neodecanoic acid with 2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanol in the presence of titanium isopropoxide as a catalyst. This reaction results in the formation of the titanium complex, which can be purified and characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.
Aplicaciones Científicas De Investigación
The titanium complex 2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)tris(neodecanoato-kappaO)- has been extensively studied for its potential applications in various scientific fields. In materials science, it has been used as a catalyst for the synthesis of polymers, such as polyethylene and polypropylene. In biomedical research, it has been investigated for its potential as a drug delivery system and as a biomaterial for dental and orthopedic implants.
Propiedades
Número CAS |
103334-85-6 |
|---|---|
Nombre del producto |
Titanium, (2,2-bis((2-propenyloxy-kappaO)methyl)-1-butanolato-kappaO)tris(neodecanoato-kappaO)- |
Fórmula molecular |
C42H78O9Ti |
Peso molecular |
779 g/mol |
Nombre IUPAC |
2,2-bis(prop-2-enoxymethyl)butan-1-ol;7,7-dimethyloctanoic acid;titanium |
InChI |
InChI=1S/C12H22O3.3C10H20O2.Ti/c1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;3*1-10(2,3)8-6-4-5-7-9(11)12;/h4-5,13H,1-2,6-11H2,3H3;3*4-8H2,1-3H3,(H,11,12); |
Clave InChI |
LXVFQWQRPIFFKF-UHFFFAOYSA-N |
SMILES |
CCC(CO)(COCC=C)COCC=C.CC(C)(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.[Ti] |
SMILES canónico |
CCC(CO)(COCC=C)COCC=C.CC(C)(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.[Ti] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4R)-4-[(1S,3S,5S,7R,8S,9S,10S,13R,14S,17S)-1,3,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B217982.png)
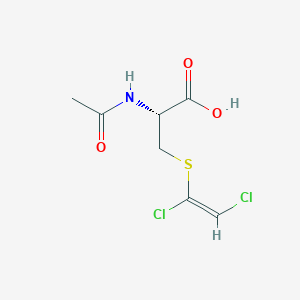

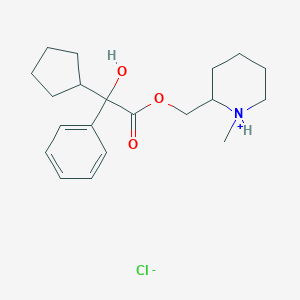
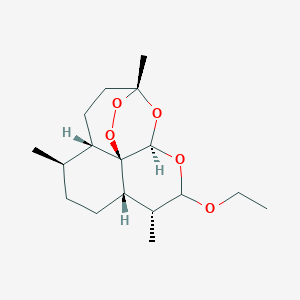
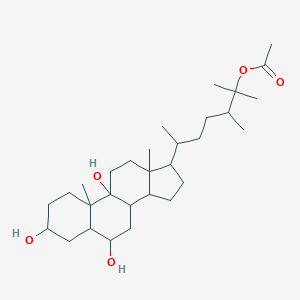
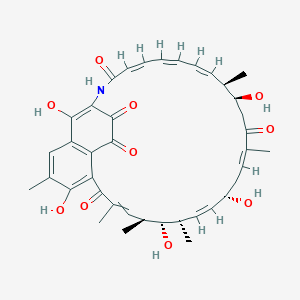
![(6S)-N-[3-[4-[(2Z)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B218068.png)
